(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid
Overview
Description
“®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid” is an alanine derivative .
Synthesis Analysis
The synthesis of similar compounds has been reported using the Arndt-Eistert protocol starting from commercially available N-[(9H-fluoren-9-yl)methoxy]carbonyl-protected (Fmoc) α-amino acids leading to enantiomerically pure N-Fmoc-protected β-amino acids in only two steps and with high yield .
Scientific Research Applications
Peptide Synthesis
Fmoc-D-Cha-OH is commonly used as a standard building block for the introduction of D-cyclohexyl amino-acid residues in Fmoc solid-phase peptide synthesis (SPPS). This method is a key technique for the routine production of peptides, which has matured considerably and is now the standard approach for peptide synthesis .
Drug Discovery
In the field of drug discovery, Fmoc-D-Cha-OH acts as an apoptotic DNase γ inhibitor, which inhibits the release of HMGB1, a protein that can promote inflammation and cell migration . This compound’s role in drug discovery is significant as it contributes to the development of new therapeutic agents.
Hydrogel Formation
Fmoc-D-Cha-OH derivatives have been utilized in creating self-supporting hydrogels. These hydrogels have potential applications as extracellular matrices, which have been tested for cytotoxicity and cell adhesion assays on various cell lines like 3T3 fibroblast and HaCat .
Mechanism of Action
Target of Action
Fmoc-D-Cha-OH primarily targets DNase γ , an enzyme involved in DNA fragmentation during apoptosis . The compound acts as an inhibitor of this enzyme, thereby affecting the process of programmed cell death .
Mode of Action
Fmoc-D-Cha-OH interacts with DNase γ, inhibiting its activity . This interaction prevents the enzyme from fragmenting DNA, a crucial step in the process of apoptosis
Biochemical Pathways
The inhibition of DNase γ by Fmoc-D-Cha-OH affects the apoptotic pathway . Apoptosis, or programmed cell death, is a crucial process in maintaining cellular homeostasis. By inhibiting DNase γ, Fmoc-D-Cha-OH can potentially disrupt this balance, leading to an accumulation of cells that would otherwise be eliminated.
Pharmacokinetics
Like other similar compounds, it is expected to have good solubility in dmf , which could potentially enhance its bioavailability
Result of Action
The primary result of Fmoc-D-Cha-OH’s action is the inhibition of apoptosis through the prevention of DNA fragmentation . This can lead to an accumulation of cells, potentially disrupting normal cellular processes.
Action Environment
The action, efficacy, and stability of Fmoc-D-Cha-OH can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is typically stored at 2-8°C . Additionally, the compound’s efficacy could potentially be influenced by the pH and the presence of other molecules in its environment.
properties
IUPAC Name |
(2R)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJAUEZBPWTKIV-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601148502 | |
Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601148502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid | |
CAS RN |
144701-25-7 | |
Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144701-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601148502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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